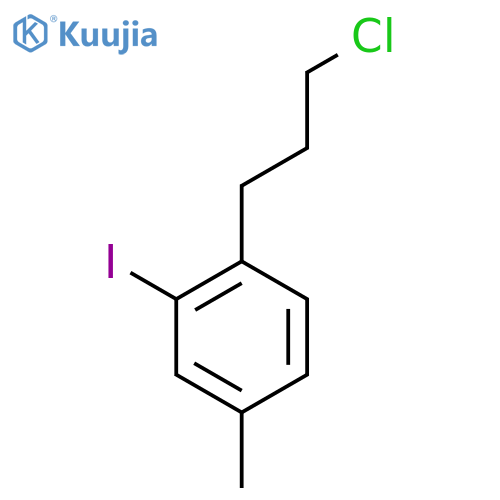Cas no 1682651-11-1 (1-Iodo-2-(3-chloropropyl)-5-methylbenzene)

1682651-11-1 structure
商品名:1-Iodo-2-(3-chloropropyl)-5-methylbenzene
CAS番号:1682651-11-1
MF:C10H12ClI
メガワット:294.559754371643
CID:5008245
1-Iodo-2-(3-chloropropyl)-5-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chloropropyl)-3-iodotoluene
- 1-Iodo-2-(3-chloropropyl)-5-methylbenzene
-
- インチ: 1S/C10H12ClI/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3
- InChIKey: PWTCNKSHFUKDOT-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C)C=CC=1CCCCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0
1-Iodo-2-(3-chloropropyl)-5-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005192-250mg |
4-(3-Chloropropyl)-3-iodotoluene |
1682651-11-1 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010005192-1g |
4-(3-Chloropropyl)-3-iodotoluene |
1682651-11-1 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
| Alichem | A010005192-500mg |
4-(3-Chloropropyl)-3-iodotoluene |
1682651-11-1 | 97% | 500mg |
806.85 USD | 2021-07-06 |
1-Iodo-2-(3-chloropropyl)-5-methylbenzene 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1682651-11-1 (1-Iodo-2-(3-chloropropyl)-5-methylbenzene) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
